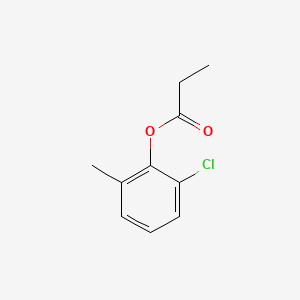
Propionic acid, 6-chloro-o-tolyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionic acid, 6-chloro-o-tolyl ester is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 6-chloro-o-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 6-chloro-o-tolyl ester typically involves the esterification of propionic acid with 6-chloro-o-tolyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Propionic acid, 6-chloro-o-tolyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: The chlorine atom in the 6-chloro-o-tolyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Propionic acid, 6-chloro-o-tolyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research on its potential therapeutic effects and drug development is ongoing.
Industry: It serves as a precursor for the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of propionic acid, 6-chloro-o-tolyl ester involves its interaction with specific molecular targets. The ester can undergo hydrolysis to release propionic acid and 6-chloro-o-tolyl alcohol, which may then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propionic acid, 6-chloro-p-tolyl ester
- Propionic acid, 6-chloro-m-tolyl ester
- Propionic acid, 2-chloro-o-tolyl ester
Uniqueness
Propionic acid, 6-chloro-o-tolyl ester is unique due to the specific positioning of the chlorine atom and the o-tolyl group. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from its isomers and analogs.
Propriétés
Numéro CAS |
63916-12-1 |
|---|---|
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
(2-chloro-6-methylphenyl) propanoate |
InChI |
InChI=1S/C10H11ClO2/c1-3-9(12)13-10-7(2)5-4-6-8(10)11/h4-6H,3H2,1-2H3 |
Clé InChI |
KWNCDIMDYKXECW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=C(C=CC=C1Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)
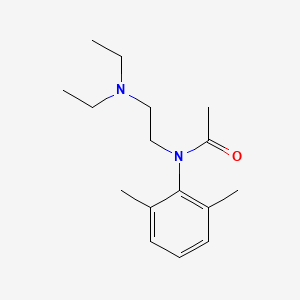
![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
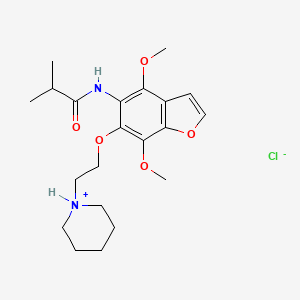
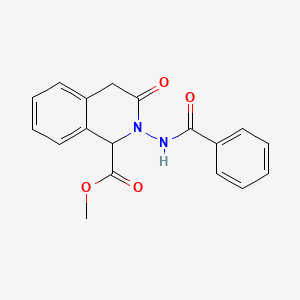

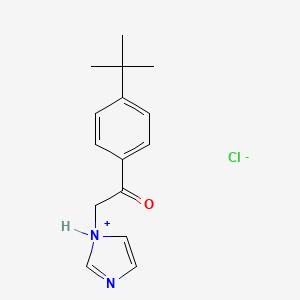
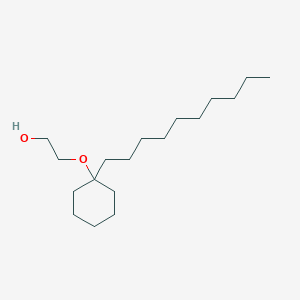
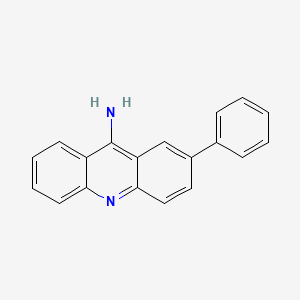

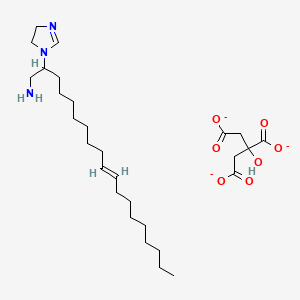
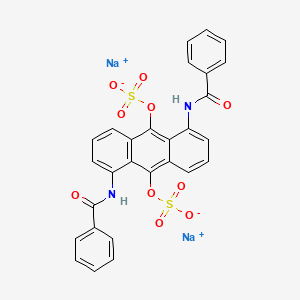
![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
